Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide
Overview
Description
Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide is a complex organic compound that features a cyclopropane ring, a sulfonic acid group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the piperidine ring. One common method involves the reaction of cyclopropanesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Similar in structure but lacks the sulfonic acid and piperidine groups.
Piperidine-4-carboxamide: Contains the piperidine ring but lacks the cyclopropane and sulfonic acid groups.
Cyclopropanesulfonyl chloride: Contains the cyclopropane and sulfonic acid groups but lacks the piperidine ring.
Uniqueness
Cyclopropanesulfonic acid (piperidine-4-carbonyl)-amide is unique due to its combination of a cyclopropane ring, a sulfonic acid group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-cyclopropylsulfonylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c12-9(7-3-5-10-6-4-7)11-15(13,14)8-1-2-8/h7-8,10H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFYWCCCUKCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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